molecular formula C12H15NO5 B8424155 4-Acetoxybenzyl 2-hydroxyethylcarbamate

4-Acetoxybenzyl 2-hydroxyethylcarbamate

Cat. No. B8424155
M. Wt: 253.25 g/mol
InChI Key: DLMDJSUIOWMHID-UHFFFAOYSA-N
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Patent
US08524691B2

Procedure details

Crude 61 (from 321 mg of 60, max 1.9 mmol) was taken up in 8 mL of CH2Cl2 and the solution was added to a mixture of ethanolamine (140 μL, 2.3 mmol) and triethylamine (540 μL, 3.9 mmol) in 7 mL of CH2Cl2 cooled in an ice bath. The mixture was stirred in the same bath, which was left unmaintained. After 4 h, it was diluted with 100 mL of ethyl acetate and washed with 50 mL of each of 1% HCl in 2/3 saturated brine, 2/3 saturated brine and saturated aqueous NaHCO3 (twice). The organics were dried over Na2SO4 and concentrated in vacuo to furnish 62 (364 mg, 1.44 mmol, 76% over two steps) as a gum. 1H NMR (400 MHz, CDCl3) δ 2.30 (s, 3H), 3.35 (broad q, J=5.2 Hz, 2H), 3.72 (broad q, J=5.2 Hz, 2H), 5.09 (s, 2H), 5.15 (broad s, 1H), 7.07 (d, J=8.5 Hz, 2H), 7.37 (d, J=8.4 Hz, 2H).
Name
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step Two
Quantity
540 μL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:13]([CH2:15][NH2:16])[OH:14].C(N(CC)CC)C.[C:24](OCC)(=[O:26])C>C(Cl)Cl>[OH:14][CH2:13][CH2:15][NH:16][C:24](=[O:26])[O:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
321 mg
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)CO
Step Two
Name
Quantity
140 μL
Type
reactant
Smiles
C(O)CN
Name
Quantity
540 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in the same bath, which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WAIT
Type
WAIT
Details
was left unmaintained
WASH
Type
WASH
Details
washed with 50 mL of each of 1% HCl in 2/3 saturated brine, 2/3 saturated brine and saturated aqueous NaHCO3 (twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCNC(OCC1=CC=C(C=C1)OC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.44 mmol
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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